molecular formula C14H13N3O3 B12635482 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-62-1

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid

Cat. No.: B12635482
CAS No.: 920019-62-1
M. Wt: 271.27 g/mol
InChI Key: YSPLHLLGWMJYKG-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid is a complex organic compound that features both an oxazole and an indazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the formation of the indazole ring. Common reagents used in these reactions include dimethylformamide, phosphorus oxychloride, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other oxazole and indazole derivatives, such as:

  • 1,3-Dimethyl-5-phenyl-1H-indazole-3-carboxylic acid
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1H-indazole These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid lies in its combined oxazole and indazole rings, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

CAS No.

920019-62-1

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C14H13N3O3/c1-8-11(9(2)20-16-8)7-17-12-6-4-3-5-10(12)13(15-17)14(18)19/h3-6H,7H2,1-2H3,(H,18,19)

InChI Key

YSPLHLLGWMJYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O

Origin of Product

United States

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